4-[4-(2-methylpropyl)phenyl]butanoic Acid 4-[4-(2-methylpropyl)phenyl]butanoic Acid
Brand Name: Vulcanchem
CAS No.: 1041514-31-1
VCID: VC5740182
InChI: InChI=1S/C14H20O2/c1-11(2)10-13-8-6-12(7-9-13)4-3-5-14(15)16/h6-9,11H,3-5,10H2,1-2H3,(H,15,16)
SMILES: CC(C)CC1=CC=C(C=C1)CCCC(=O)O
Molecular Formula: C14H20O2
Molecular Weight: 220.312

4-[4-(2-methylpropyl)phenyl]butanoic Acid

CAS No.: 1041514-31-1

Cat. No.: VC5740182

Molecular Formula: C14H20O2

Molecular Weight: 220.312

* For research use only. Not for human or veterinary use.

4-[4-(2-methylpropyl)phenyl]butanoic Acid - 1041514-31-1

Specification

CAS No. 1041514-31-1
Molecular Formula C14H20O2
Molecular Weight 220.312
IUPAC Name 4-[4-(2-methylpropyl)phenyl]butanoic acid
Standard InChI InChI=1S/C14H20O2/c1-11(2)10-13-8-6-12(7-9-13)4-3-5-14(15)16/h6-9,11H,3-5,10H2,1-2H3,(H,15,16)
Standard InChI Key BIQFDSJVVFHEED-UHFFFAOYSA-N
SMILES CC(C)CC1=CC=C(C=C1)CCCC(=O)O

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name, 4-[4-(2-methylpropyl)phenyl]butanoic acid, reflects its structural features: a butanoic acid chain (CH2CH2CH2COOH\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH}) attached to a phenyl ring at the fourth carbon, with the phenyl group further substituted by an isobutyl group (CH2CH(CH3)2\text{CH}_2\text{CH}(\text{CH}_3)_2) at the para position . The compound’s stereochemistry and conformational flexibility arise from the single bonds in the butanoic acid chain and the isobutyl side chain, enabling diverse intermolecular interactions.

Key structural identifiers include:

  • SMILES: CCC(CC1=CC=C(C(C)C)C=C1)CC(=O)O

  • InChIKey: UYVYSFZCCKOLQH-UHFFFAOYSA-N

The crystal structure of analogous compounds, such as 4-phenyl-4-[2-(pyridine-4-carbonyl)hydrazinylidene]butanoic acid, reveals intramolecular hydrogen bonding between carboxylic acid and hydrazine groups, suggesting similar stabilizing interactions may occur in 4-[4-(2-methylpropyl)phenyl]butanoic acid .

Synthesis and Production

Synthetic Routes

The synthesis of 4-[4-(2-methylpropyl)phenyl]butanoic acid typically involves a multi-step approach:

  • Friedel-Crafts Alkylation: Isobutylbenzene is synthesized via alkylation of benzene with isobutyl chloride in the presence of AlCl3\text{AlCl}_3 .

  • Acylation: The isobutylbenzene undergoes Friedel-Crafts acylation with succinic anhydride to form 4-(4-isobutylphenyl)-4-oxobutanoic acid .

  • Reduction: The ketone group in the intermediate is reduced to a methylene group using catalytic hydrogenation or hydride reducing agents (e.g., NaBH4\text{NaBH}_4), yielding the final product .

A literature method by Shanker and Rao (1995) for analogous compounds employs Claisen condensation followed by acid hydrolysis, providing a yield of ~96% under optimized conditions .

Industrial-Scale Production

Industrial synthesis prioritizes continuous flow reactors to enhance efficiency and purity. Key steps include:

  • Catalytic Optimization: Lewis acids like FeCl3\text{FeCl}_3 or ZnCl2\text{ZnCl}_2 improve acylation yields .

  • Purification: Distillation and recrystallization from ethanol-water mixtures achieve >99% purity .

Physicochemical Properties

PropertyValueSource
Molecular Weight220.31 g/mol
Density~1.095 g/cm³ (estimated)
Boiling Point356.1°C (extrapolated)
LogP2.41 (predicted)
SolubilityLow in water; soluble in ethanol, DMSO

The compound’s low water solubility and moderate lipophilicity (LogP2.41\text{LogP} \approx 2.41) make it suitable for lipid-based formulations . The carboxylic acid group enables salt formation, enhancing solubility in basic aqueous solutions.

Chemical Reactivity

Functional Group Transformations

  • Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .

  • Decarboxylation: Heating above 200°C yields 4-(4-isobutylphenyl)butane .

  • Halogenation: Electrophilic substitution at the phenyl ring occurs with Br2/Fe\text{Br}_2/\text{Fe}, producing brominated derivatives.

Catalytic Reactions

Hydrogenation of the carboxylic acid group using LiAlH4\text{LiAlH}_4 reduces it to a primary alcohol, 4-[4-(2-methylpropyl)phenyl]butanol, a potential intermediate for fragrances .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s structure resembles non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, suggesting potential as a COX inhibitor precursor . Current studies focus on derivatization to enhance bioactivity.

Materials Science

As a building block for liquid crystals, the rigid phenyl group and flexible alkyl chain promote mesophase formation in thermotropic materials .

Analytical Chemistry

Used as a standard in gas chromatography-mass spectrometry (GC-MS) for quantifying aromatic carboxylic acids in environmental samples .

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